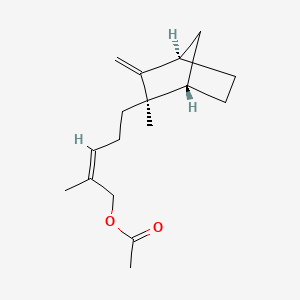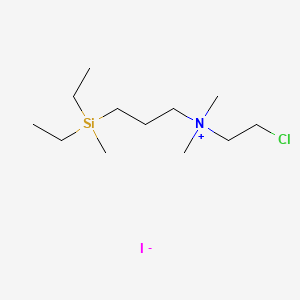
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is a quaternary ammonium compound with a unique structure that combines a chloroethyl group, a diethylmethylsilyl group, and a dimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide typically involves the reaction of (2-chloroethyl)dimethylamine with 3-(diethylmethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the silyl group.
Hydrolysis: The silyl group is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the silyl group.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation of the silyl group can lead to the formation of silanols or siloxanes.
Hydrolysis Products: Hydrolysis of the silyl group results in the formation of silanols and the corresponding ammonium salt.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential use as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for the development of new drugs and treatments.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide involves its interaction with molecular targets, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. The silyl group can also interact with other molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: This compound has a similar structure but lacks the diethylmethylsilyl group.
(2-Chloroethyl)dimethylamine: This compound is a precursor in the synthesis of (2-Chloroethyl)(3-(diethylmethylsilyl)propyl)dimethylammonium iodide.
Uniqueness
The presence of the diethylmethylsilyl group in this compound imparts unique properties to the compound, such as increased hydrophobicity and the ability to participate in silicon-based chemistry. These features distinguish it from other similar compounds and expand its range of applications.
Properties
CAS No. |
84584-76-9 |
|---|---|
Molecular Formula |
C12H29ClINSi |
Molecular Weight |
377.81 g/mol |
IUPAC Name |
2-chloroethyl-[3-[diethyl(methyl)silyl]propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C12H29ClNSi.HI/c1-6-15(5,7-2)12-8-10-14(3,4)11-9-13;/h6-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YXYVFKPDNZQSFI-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCCl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



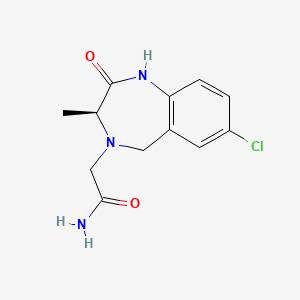


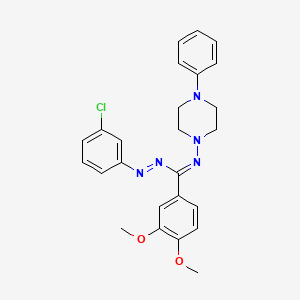


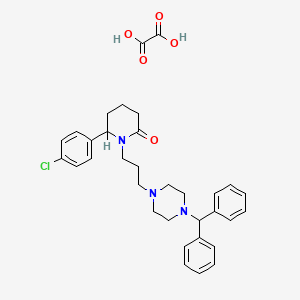

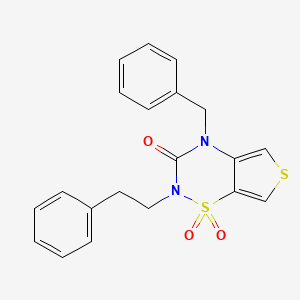
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
